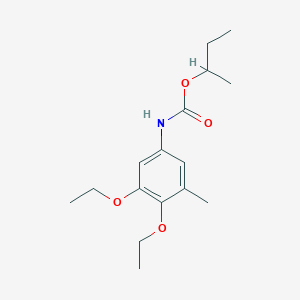
Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a butan-2-yl group and a 3,4-diethoxy-5-methylphenyl group attached to a carbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate typically involves the reaction of butan-2-ol with 3,4-diethoxy-5-methylphenyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a carbamate intermediate, which is then purified to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to the active sites of these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include enzyme inhibition and receptor-mediated signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate
- tert-Butyl (1-((S)-1-(((S)-4-(benzylamino)-3,4-dioxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)amino)-3-cyclopropyl-1-oxopropan-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)carbamate
Uniqueness
Butan-2-yl (3,4-diethoxy-5-methylphenyl)carbamate is unique due to its specific structural features, such as the presence of both butan-2-yl and 3,4-diethoxy-5-methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
84971-91-5 |
|---|---|
Molekularformel |
C16H25NO4 |
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
butan-2-yl N-(3,4-diethoxy-5-methylphenyl)carbamate |
InChI |
InChI=1S/C16H25NO4/c1-6-12(5)21-16(18)17-13-9-11(4)15(20-8-3)14(10-13)19-7-2/h9-10,12H,6-8H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
PKRVMYHSUXTTPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)NC1=CC(=C(C(=C1)C)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


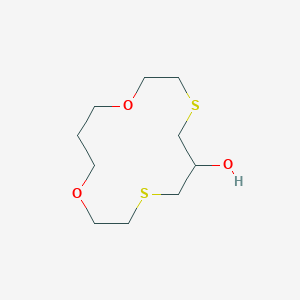
![1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one](/img/structure/B14407131.png)
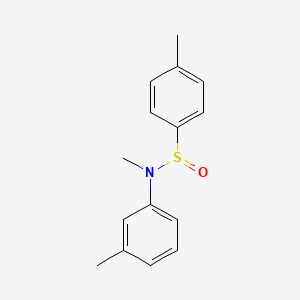

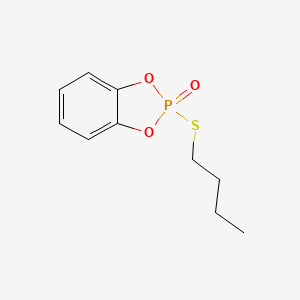
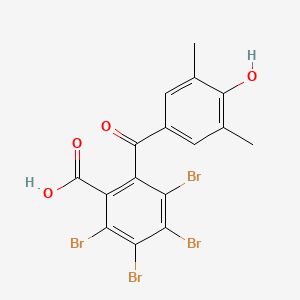

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tetradecanoate](/img/structure/B14407170.png)
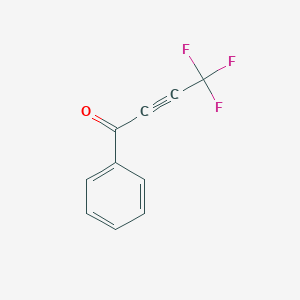
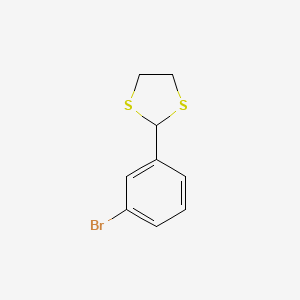
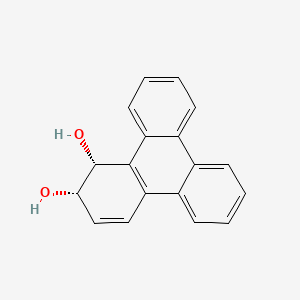
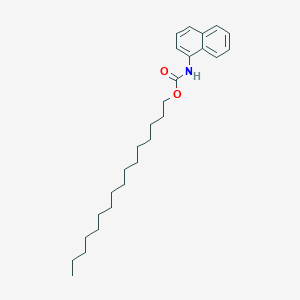
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)pentanoate](/img/structure/B14407188.png)

